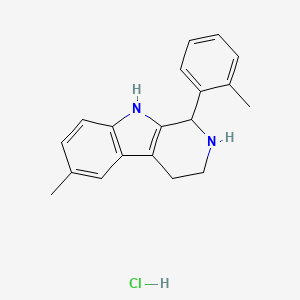
6-Methyl-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a useful research compound. Its molecular formula is C19H21ClN2 and its molecular weight is 312.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Methyl-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of 6-Methyl-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be represented by the following formula:
- Molecular Formula : C₁₂H₁₅N
- CAS Number : 529476-77-5
- SMILES Notation : CC1=CC2=C(C=C1)C(=C(C=C2)C)C(N)=C(C)N1
Biological Activity Overview
The biological activity of beta-carbolines, including this compound, has been extensively studied. They are known for various pharmacological effects such as:
- Anticancer Activity : Beta-carbolines exhibit significant antiproliferative effects against several cancer cell lines. Research indicates that modifications in the beta-carboline structure can enhance their cytotoxicity and selectivity towards cancer cells.
- Antimicrobial Properties : Some derivatives have shown promising activity against a range of microbial pathogens.
- Neuroprotective Effects : Certain beta-carbolines have been investigated for their potential in neuroprotection and treatment of neurodegenerative diseases.
Structure-Activity Relationships (SAR)
The biological activity of beta-carboline derivatives is influenced by their structural characteristics. Key findings regarding SAR include:
- Substituent Effects : The presence and position of substituents on the beta-carboline core significantly alter its bioactivity. For example, the introduction of alkyl groups at specific positions can enhance antitumor activity.
- Conformational Flexibility : The flexibility of the tetrahydro-beta-carboline ring system is crucial for binding interactions with biological targets. Studies suggest that certain conformations are more favorable for biological activity.
Table 1: Summary of Biological Activities of Beta-Carboline Derivatives
Case Studies
Several studies have highlighted the potential therapeutic applications of beta-carbolines:
- Anticancer Studies : A study evaluated a series of tetrahydro-beta-carbolines for their antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific substitutions significantly improved potency with IC50 values as low as 13.61 µM against MCF-7 cells .
- Neuroprotection Research : Another investigation focused on the neuroprotective properties of beta-carbolines. The compounds were tested in models of oxidative stress and showed promise in reducing neuronal damage .
- Antimicrobial Activity : Research demonstrated that certain derivatives exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. The effectiveness varied based on structural modifications .
Propiedades
IUPAC Name |
6-methyl-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2.ClH/c1-12-7-8-17-16(11-12)15-9-10-20-18(19(15)21-17)14-6-4-3-5-13(14)2;/h3-8,11,18,20-21H,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAJLYXVFBHGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC=C4C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














